

# Application Notes and Protocols for the Cyanation of Diphenylacetylene

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## Compound of Interest

Compound Name: 2,3-Diphenylacrylonitrile

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These application notes provide detailed protocols for the synthesis of nitrile compounds derived from diphenylacetylene. The following sections outline two primary methods: a palladium-catalyzed three-component arylcyanation and a nickel-catalyzed hydrocyanation. These procedures offer pathways to structurally diverse vinyl nitriles, which are valuable intermediates in medicinal chemistry and materials science.

## Data Summary

The following table summarizes the quantitative data for the described cyanation methods of diphenylacetylene.

Method	Product	Catalyst	Cyanide Source	Solvent	Temperature (°C)	Time (h)	Yield (%)
Palladium-catalyzed Arylcyanation	(Z)-2-(4-methoxyphenyl)-3,3-diphenylacrylonitrile	Pd(OAc) <sub>2</sub> / P(t-Bu) <sub>3</sub>	K <sub>4</sub> [Fe(CN) <sub>6</sub> ]	DMF	130	12	85
Nickel-catalyzed Hydrocyanation	(E)-2,3-diphenylacrylonitrile	Ni(acac) <sub>2</sub> / dppf	4-cyanopyridine N-oxide	DMAc	100	24	82

## Experimental Protocols

### Protocol 1: Palladium-Catalyzed Three-Component Arylcyanation of Diphenylacetylene

This protocol describes the synthesis of (Z)-2-(4-methoxyphenyl)-3,3-diphenylacrylonitrile via a one-pot, palladium-catalyzed three-component coupling of 4-bromoanisole, diphenylacetylene, and potassium hexacyanoferrate(II)[1][2].

#### Materials:

- Diphenylacetylene
- 4-bromoanisole
- Potassium hexacyanoferrate(II) (K<sub>4</sub>[Fe(CN)<sub>6</sub>])
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Tri-tert-butylphosphine (P(t-Bu)<sub>3</sub>)

- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- N,N-Dimethylformamide (DMF), anhydrous

Procedure:

- To a dry Schlenk tube under an argon atmosphere, add diphenylacetylene (0.5 mmol, 1.0 equiv.), 4-bromoanisole (0.6 mmol, 1.2 equiv.), potassium hexacyanoferrate(II) (0.2 mmol, 0.4 equiv.), and sodium carbonate (1.0 mmol, 2.0 equiv.).
- Add palladium(II) acetate (0.025 mmol, 5 mol%) and tri-tert-butylphosphine (0.05 mmol, 10 mol%) to the tube.
- Add 3 mL of anhydrous DMF to the reaction mixture.
- Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
- Stir the reaction mixture for 12 hours.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
- Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 20:1) to afford the desired product.

## Protocol 2: Nickel-Catalyzed Hydrocyanation of Diphenylacetylene

This protocol details the synthesis of **(E)-2,3-diphenylacrylonitrile** through the nickel-catalyzed hydrocyanation of diphenylacetylene using 4-cyanopyridine N-oxide as the cyanide source<sup>[3]</sup>.

**Materials:**

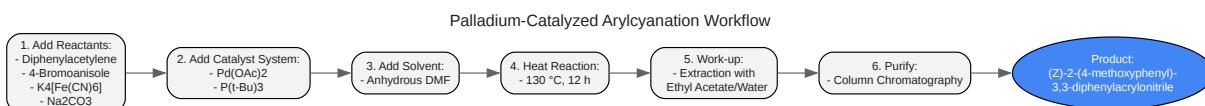
- Diphenylacetylene
- 4-cyanopyridine N-oxide
- Nickel(II) acetylacetonate ( $\text{Ni}(\text{acac})_2$ )
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- Zinc powder
- Trifluoroacetic anhydride
- N,N-Dimethylacetamide (DMAc), anhydrous

**Procedure:**

- In a glovebox, add  $\text{Ni}(\text{acac})_2$  (0.025 mmol, 5 mol%), dppf (0.03 mmol, 6 mol%), and zinc powder (0.5 mmol, 1.0 equiv.) to a dry vial.
- Add 2 mL of anhydrous DMAc and stir the mixture at room temperature for 10 minutes.
- Add diphenylacetylene (0.5 mmol, 1.0 equiv.) and 4-cyanopyridine N-oxide (0.6 mmol, 1.2 equiv.) to the vial.
- Add trifluoroacetic anhydride (0.75 mmol, 1.5 equiv.).
- Seal the vial and remove it from the glovebox.
- Place the vial in a preheated oil bath at 100 °C and stir for 24 hours.
- After cooling to room temperature, quench the reaction with 1 M HCl (5 mL).
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

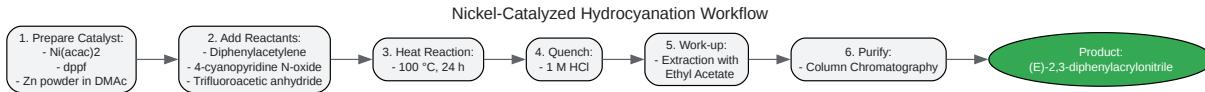
- Concentrate the solution under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate = 10:1) to yield the product.

## Visualizations



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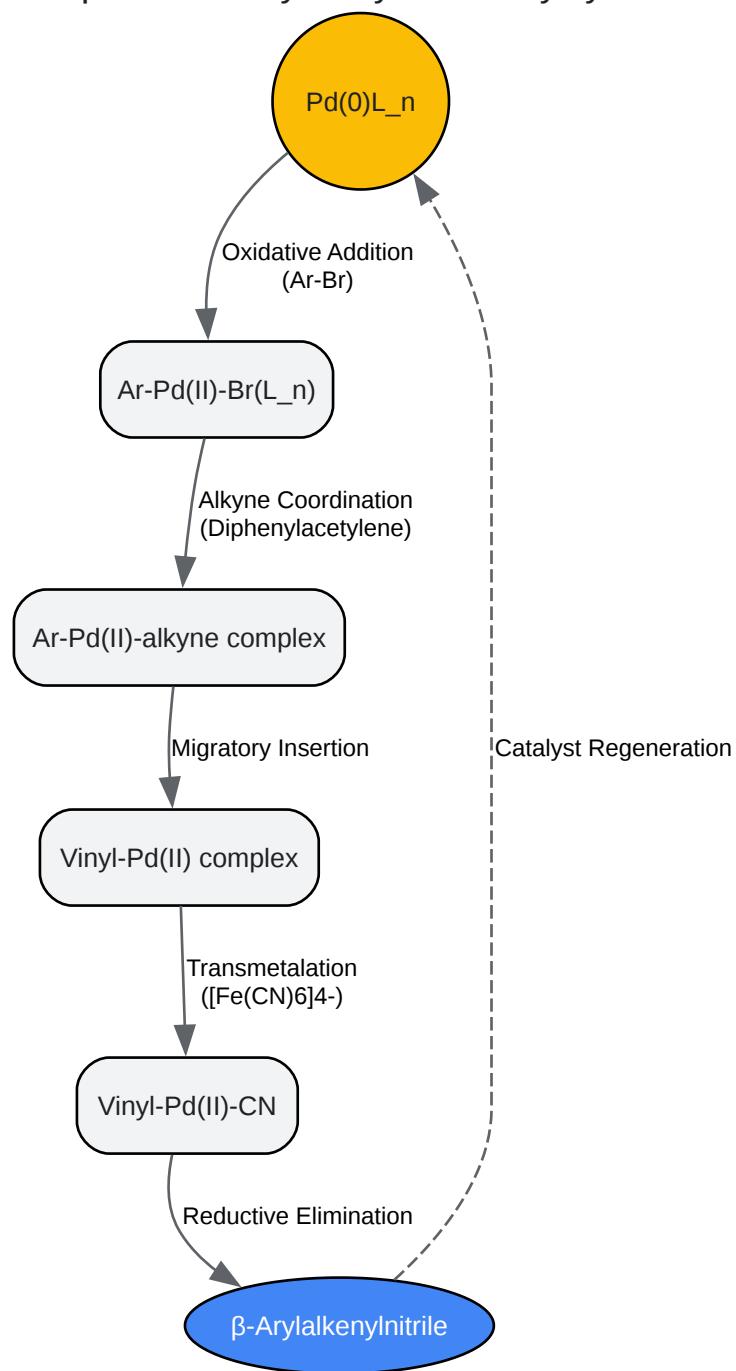
Caption: Workflow for Palladium-Catalyzed Arylcyanation.



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Caption: Workflow for Nickel-Catalyzed Hydrocyanation.

## Proposed Catalytic Cycle for Arylcyanation

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Caption: Proposed Catalytic Cycle for Arylcyanation.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. Palladium-catalyzed three-component arylcyanation of internal alkynes with aryl bromides and K4[Fe(CN)6] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
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